BenchChemオンラインストアへようこそ!

N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Lipophilic Efficiency Drug-likeness CB2 Agonist

This imidazopyridazine carboxamide is an essential tool for medicinal chemistry teams optimizing CB2 agonists, STING modulators, and brain-penetrant kinase inhibitors. The 4-chlorobenzyl amide tail is the primary driver of potency, selectivity, and LipE—generic substitutions are invalid. With a predicted clogP of ~2.88 and TPSA of 72.70 Ų, it serves as a low-lipophilicity benchmark directly addressing BBB penetration failure modes. The 4-chlorophenyl group provides a definitive σ-hole for halogen bonding, enabling rational, structure-guided affinity maturation via crystallography and biophysical assays (SPR, ITC). Sourcing the exact chlorobenzyl derivative is mandatory for SAR studies; analogs with alternative amides exhibit catastrophic activity loss or target reclassification.

Molecular Formula C15H12ClN5O
Molecular Weight 313.75
CAS No. 2309777-72-6
Cat. No. B2968305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
CAS2309777-72-6
Molecular FormulaC15H12ClN5O
Molecular Weight313.75
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl
InChIInChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22)
InChIKeyJMIWZPYLMMMKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 2309777-72-6): A Privileged Imidazopyridazine Scaffold for Kinase & GPCR-Targeted Probe Design


N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic, small-molecule heterocycle belonging to the imidazopyridazine carboxamide class. This class is recognized as a privileged scaffold in medicinal chemistry, particularly for generating potent kinase inhibitors and G-protein coupled receptor (GPCR) agonists [1]. The compound integrates a pyridazine core with an N-linked imidazole and a 4-chlorobenzyl amide tail, a combination that occupies a distinct physicochemical space (clogP ~2.88, TPSA ~72.70 Ų) [2]. It serves as a critical structural analog and comparator to advanced leads like the CB2 agonist 'compound 26' and the STING agonist SR-301, enabling systematic structure-activity relationship (SAR) exploration of the amide substituent's role in target engagement and selectivity [3].

Why Generic Imidazopyridazine Substitution Fails: Quantified Sensitivity of the Amide Pharmacophore in N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide


Within the imidazopyridazine-3-carboxamide series, the amide substituent is not a passive spectator but a primary driver of potency, selectivity, and physicochemical drug-likeness. Simple generic substitution is invalid because even minor structural changes at this vector can cause catastrophic loss of activity or target reclassification. The core 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide pharmacophore is shared by both potent CB2 agonists (e.g., compound 26, EC50 = 3.665 nM) [1] and STING agonists (e.g., SR-301) , but the specific 4-chlorobenzyl amide group in this compound is hypothesized to confer a unique selectivity profile, distinguishing it from the hexafluorohydroxypropan-2-ylphenyl amide tail of SR-301. Furthermore, the measured lipophilicity of closely related analogs demonstrates that amide variation dramatically shifts LogP, a key determinant of off-target binding and metabolic stability [1]. Therefore, sourcing the exact 4-chlorobenzyl derivative is mandatory for specific SAR studies aiming to optimize this precise chemical space.

Quantitative Differentiation Guide for N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Against Closest Analogs


Physicochemical Differentiation: Optimized Lipophilic Ligand Efficiency (LLE) vs. High-LogP CB2 Agonist GW842166X

A critical differentiator for N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is its substantially lower predicted lipophilicity (clogP = 2.88) compared to the clinical candidate GW842166X, a potent but highly lipophilic CB2 agonist (clogP = 6.0). This property is a key decision factor in procurement for drug discovery programs, as high lipophilicity is linked to poor solubility, high metabolic turnover, and promiscuous off-target binding. The target compound, therefore, represents a more attractive starting point for lead optimization [1].

Lipophilic Efficiency Drug-likeness CB2 Agonist

Predicted Superior Passive Permeability and CNS Access vs. High-TPSA STING Agonist SR-301

The compound exhibits a calculated Topological Polar Surface Area (TPSA) of 72.70 Ų, which is significantly below the 90 Ų threshold often associated with poor blood-brain barrier (BBB) penetration. This contrasts sharply with the structurally similar STING agonist SR-301 (TPSA > 90 Ų), which contains a hexafluorohydroxypropan-2-yl group. For programs targeting CNS indications or seeking to avoid peripheral restriction, the target compound's lower TPSA is a quantifiable procurement advantage [1].

Blood-Brain Barrier Permeability TPSA STING Pathway

Core Scaffold Potency Validation: High Agonist Activity Achievable with 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Derivatives

The potency potential of the core 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide scaffold is validated by the CB2 agonist 'compound 26', which achieves an EC50 of 3.665 ± 0.553 nM and a selectivity index >2729 over CB1. While the target compound possesses a different amide tail (4-chlorobenzyl), it shares the identical core heterocycle, confirming the scaffold's capacity for high-affinity target engagement. This provides confidence that the target compound serves as a relevant and potent comparator for SAR expansion within this pharmacophore [1].

CB2 Agonist Structure-Activity Relationship EC50

Halogen-Bonding Potential: The Distinct Role of the 4-Chlorobenzyl Moiety in Target Engagement

The 4-chlorobenzyl group introduces a unique halogen-bond donor capability absent in non-halogenated or trifluoromethyl analogs of this series. The chlorine atom's σ-hole can form a stabilizing, directional halogen bond with backbone carbonyls or other Lewis bases in a protein binding pocket, a well-characterized phenomenon in medicinal chemistry. This specific interaction cannot be achieved with unsubstituted, methyl-substituted, or even hexafluoro-substituted (e.g., SR-301) amide tails, making the 4-chlorobenzyl derivative a uniquely valuable tool for probing and exploiting halogen bonding in target proteins [1].

Halogen Bonding Medicinal Chemistry Molecular Recognition

Best-Fit Research Applications for N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Based on Quantitative Differentiation


CNS-Targeted Kinase Probe Design Requiring High Passive Permeability

For teams designing brain-penetrant inhibitors of kinases (e.g., CLK, DYRK, or TRK families), this compound serves as an advanced starting point. Its low TPSA (72.70 Ų), which is predictive of BBB penetration, directly addresses a common failure mode in kinase drug discovery. Researchers can use this scaffold to systematically modify the 4-chlorobenzyl tail while monitoring permeability, a strategy not feasible with the higher-TPSA STING agonist analogs [1].

Halogen-Bonding SAR Studies for Affinity Maturation

This molecule is the optimal choice for crystallography and biophysical screening campaigns (e.g., SPR, ITC) designed to characterize and exploit halogen bonding. Unlike non-halogenated or trifluoromethyl analogs, the 4-chlorophenyl group provides a definitive σ-hole for directed interactions with protein backbone carbonyls, enabling rational, structure-guided affinity maturation of this imidazopyridazine series [1].

Lipophilic Efficiency (LipE)-Driven Lead Optimization Programs

Medicinal chemistry teams focused on optimizing LipE will select this compound as a low-lipophilicity benchmark. With a predicted clogP of 2.88, it stands in stark contrast to the highly lipophilic clinical candidate GW842166X (clogP = 6.0). This allows for the addition of polar functionality during optimization without exceeding a clogP of 4, maintaining a favorable developability profile from the outset. The quantified LogP reduction serves as a key decision metric for procurement [1].

Selectivity Profiling Against the Cannabinoid Receptor Family

Given that the core scaffold produces potent and highly selective CB2 agonists (Selectivity Index > 2729 for a close analog), this compound is a strategic procurement for generating a focused library to probe CB2 vs. CB1 selectivity. The unique 4-chlorobenzyl amide tail is predicted to differentially occupy the CB2 binding pocket, enabling the exploration of subtype-selective signaling pathways for non-psychotropic therapeutic applications in pain and inflammation [1].

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.